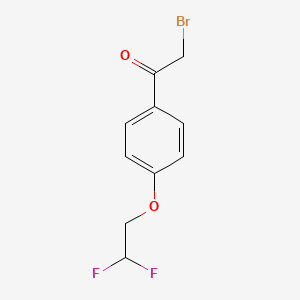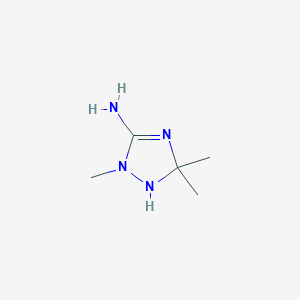![molecular formula C20H18O2 B12854023 [4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12854023.png)
[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4’-(Benzyloxy)[1,1’-biphenyl]-3-yl]methanol: is an organic compound characterized by a biphenyl structure with a benzyloxy group at the 4’ position and a methanol group at the 3-yl position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4’-(Benzyloxy)[1,1’-biphenyl]-3-yl]methanol typically involves the following steps:
Biphenyl Formation: The initial step involves the formation of the biphenyl core, which can be achieved through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the biphenyl compound in the presence of a base.
Methanol Group Addition:
Industrial Production Methods
Industrial production of [4’-(Benzyloxy)[1,1’-biphenyl]-3-yl]methanol may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to a methyl group or further reduce the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of [4’-(Benzyloxy)[1,1’-biphenyl]-3-yl]carboxylic acid.
Reduction: Formation of [4’-(Benzyloxy)[1,1’-biphenyl]-3-yl]methyl.
Substitution: Formation of various substituted biphenyl derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biology
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Medicine
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry
Polymers: The compound is used in the production of polymers with unique mechanical and thermal properties.
Coatings: It is utilized in the formulation of coatings with enhanced durability and resistance to environmental factors.
作用機序
The mechanism by which [4’-(Benzyloxy)[1,1’-biphenyl]-3-yl]methanol exerts its effects involves interactions with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to various receptors and enzymes. The biphenyl core provides structural rigidity, enhancing the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
[4’-(Benzyloxy)[1,1’-biphenyl]-4-carboxylic acid]: Similar structure but with a carboxylic acid group instead of a methanol group.
[4’-(Benzyloxy)[1,1’-biphenyl]-2-amine]: Contains an amine group at the 2-yl position instead of a methanol group.
Uniqueness
Structural Features: The presence of both a benzyloxy group and a methanol group in the same molecule provides unique reactivity and potential for diverse applications.
Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C20H18O2 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
[3-(4-phenylmethoxyphenyl)phenyl]methanol |
InChI |
InChI=1S/C20H18O2/c21-14-17-7-4-8-19(13-17)18-9-11-20(12-10-18)22-15-16-5-2-1-3-6-16/h1-13,21H,14-15H2 |
InChIキー |
QKIGPRWHOXYPMX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC(=C3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


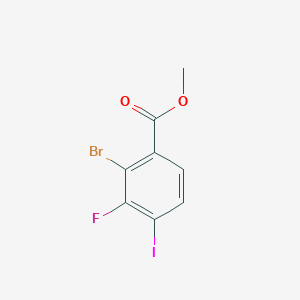
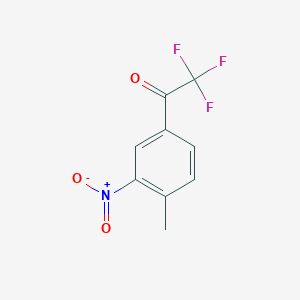
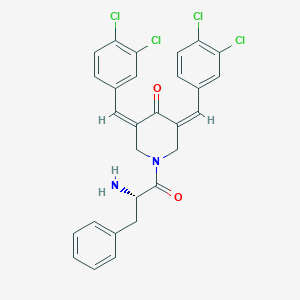

![3-(2-fluorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12853979.png)
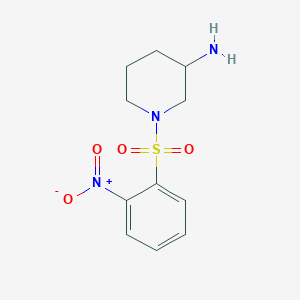
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853987.png)
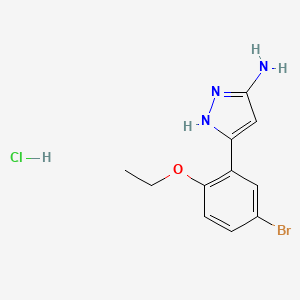
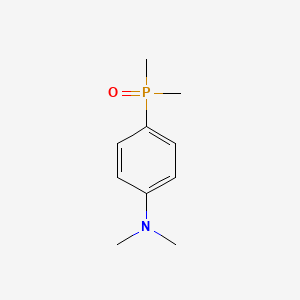
![4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12854000.png)
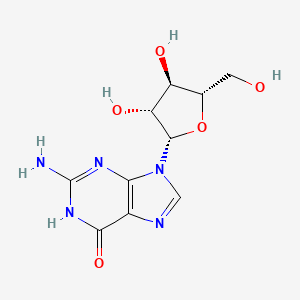
![Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate](/img/structure/B12854026.png)
